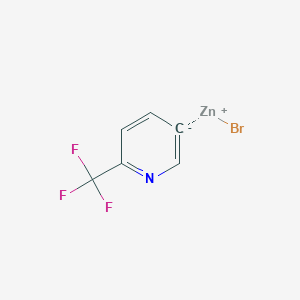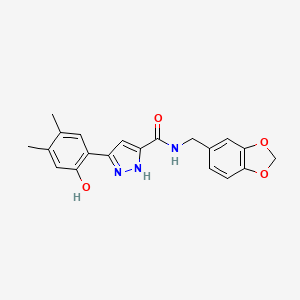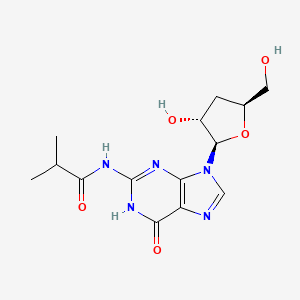
(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide is an organozinc compound that features a trifluoromethyl group attached to a pyridine ring, with a zinc bromide moiety. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)pyridin-3-yl)zinc bromide typically involves the reaction of 6-(trifluoromethyl)pyridine with a zinc reagent. One common method is the halogen-metal exchange reaction, where 6-(trifluoromethyl)pyridine is treated with a zinc bromide solution in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alkyl halides, aryl halides, and other organometallic reagents.
Catalysts: Palladium or nickel catalysts are often used to facilitate coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the pyridine ring and the organic halide.
Wissenschaftliche Forschungsanwendungen
(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used to synthesize biologically active compounds for research in drug discovery.
Medicine: The compound is involved in the synthesis of pharmaceuticals, particularly those containing fluorinated pyridine moieties.
Wirkmechanismus
The mechanism of action of (6-(Trifluoromethyl)pyridin-3-yl)zinc bromide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom coordinates with the bromide, making the pyridine ring more reactive towards electrophiles. This coordination facilitates the formation of new bonds, allowing the compound to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the zinc bromide moiety.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring instead of a pyridine ring.
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of zinc bromide.
Uniqueness
(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide is unique due to its combination of a trifluoromethyl group and a zinc bromide moiety, which imparts distinct reactivity and utility in organic synthesis. This combination allows for selective and efficient formation of carbon-carbon bonds, making it a valuable reagent in various chemical transformations .
Eigenschaften
Molekularformel |
C6H3BrF3NZn |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
bromozinc(1+);6-(trifluoromethyl)-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-3-1-2-4-10-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
XLWZPSZXGIUWMM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=NC=[C-]1)C(F)(F)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14100483.png)
![3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14100491.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14100499.png)
![N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14100506.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100512.png)

![1-(4-Tert-butylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100530.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100535.png)
![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100544.png)
![(1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1](/img/structure/B14100546.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100551.png)
![1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14100562.png)

![1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100572.png)
